3-(Chloromethyl)-1-(2,2-difluoroethyl)-1H-pyrazole

Regiochemistry Nucleophilic substitution Pyrazole functionalization

Medicinal and agrochemical chemists developing SDHI fungicides or HPK1 inhibitors face a critical supply challenge: building blocks must carry both a reactive handle and a metabolically stabilizing motif in a single, regiochemically precise scaffold. Positional isomers are functionally non-interchangeable in multi-step routes. This 3-(chloromethyl) isomer solves that problem: • Places the chloromethyl leaving group adjacent to the N2 nitrogen, enabling neighboring-group-modulated SN2 displacement chemistry that 4- or 5-substituted congeners cannot replicate. • Pre-installs the 2,2-difluoroethyl pharmacophore-critical for lipophilicity (ΔXLogP3-AA ≈ 0.7-1.0 units) and metabolic stability in downstream candidates. • Batch-certified 97% purity with NMR, HPLC, and GC characterization ensures lot-to-lot consistency for patent-enabling biological data generation.

Molecular Formula C6H7ClF2N2
Molecular Weight 180.58 g/mol
CAS No. 1260658-85-2
Cat. No. B1522455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Chloromethyl)-1-(2,2-difluoroethyl)-1H-pyrazole
CAS1260658-85-2
Molecular FormulaC6H7ClF2N2
Molecular Weight180.58 g/mol
Structural Identifiers
SMILESC1=CN(N=C1CCl)CC(F)F
InChIInChI=1S/C6H7ClF2N2/c7-3-5-1-2-11(10-5)4-6(8)9/h1-2,6H,3-4H2
InChIKeyFOBYDQDOSYCGBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Chloromethyl)-1-(2,2-difluoroethyl)-1H-pyrazole Overview


3-(Chloromethyl)-1-(2,2-difluoroethyl)-1H-pyrazole is a disubstituted pyrazole derivative (C₆H₇ClF₂N₂, MW 180.58 g/mol) that incorporates a reactive chloromethyl electrophilic handle at the C3 position alongside a metabolically stabilizing 2,2-difluoroethyl group on N1 [1]. This compound belongs to a broader class of 1-(2,2-difluoroethyl)-1H-pyrazoles that have emerged as key intermediates in the synthesis of succinate dehydrogenase inhibitor (SDHI) fungicides—including fluxapyroxad, pydiflumetofen, and inpyrfluxam—as well as hematopoietic progenitor kinase 1 (HPK1) inhibitors under investigation for cancer immunotherapy [2]. The presence of both a leaving group (chloromethyl) and a fluorinated N-alkyl substituent in the same molecular scaffold renders this compound a strategically positioned synthetic intermediate for constructing complex heterocyclic architectures that are not readily accessible from mono-functionalized pyrazole precursors.

Uniqueness of the 3-Chloromethyl Isomer


Within the 1-(2,2-difluoroethyl)-1H-pyrazole chemical family, the precise position of the chloromethyl substituent on the pyrazole ring dictates both the electronic environment and the vector of nucleophilic displacement chemistry, making positional isomers functionally non-interchangeable in multi-step synthetic routes [1]. The 3-chloromethyl isomer places the leaving group adjacent to the N2 nitrogen (an sp²-hybridized ring nitrogen), which can engage in neighboring-group participation and modulate the electrophilicity of the methylene carbon differently than the 4- or 5-substituted congeners [2]. Furthermore, substituting the 2,2-difluoroethyl group on N1 with a simple methyl or hydrogen eliminates the lipophilicity enhancement (ΔXLogP3-AA ≈ 0.7–1.0 units) and metabolic stabilization conferred by the gem-difluoro motif, which is critical for downstream biological target engagement [1]. These dual structural features—positional regiochemistry of the chloromethyl group and the fluorinated N1 substituent—converge to produce a building block with a unique reactivity-metabolism profile that cannot be replicated by mixing and matching mono-functionalized pyrazole analogs.

Differentiation Evidence vs. Closest Analogs


Regiochemical Position of Chloromethyl Group

The target compound carries its chloromethyl group at the C3 position of the pyrazole ring, directly adjacent to the N2 nitrogen. This differs fundamentally from the 4-(chloromethyl) isomer (CAS 1339584-67-6, MW 180.58) and the 5-(chloromethyl) isomer (CAS 1296225-29-0, MW 180.58), which are constitutionally isomeric but positionally distinct . In pyrazole chemistry, the 3-position experiences enhanced electrophilic character due to the electron-withdrawing effect of the adjacent imine-type nitrogen (N2, sp²-hybridized lone pair not participating in aromaticity), whereas the 4-position is electronically insulated from both ring nitrogens and the 5-position is influenced by the N1 pyrrole-type nitrogen [1]. This positional difference translates to differential reactivity in nucleophilic displacement reactions, where the 3-chloromethyl isomer can undergo substitution with rates and regioselectivity patterns distinct from its 4- and 5-substituted counterparts. All three isomers share identical molecular formula and molecular weight (C₆H₇ClF₂N₂, MW 180.58), making the substitution position the sole determinant of chemical behavior.

Regiochemistry Nucleophilic substitution Pyrazole functionalization

N1-Substituent: 2,2-Difluoroethyl vs. Methyl

The target compound bears a 2,2-difluoroethyl group on N1 (XLogP3-AA = 1.4, MW 180.58), whereas the structurally closest N1-variant comparator, 3-(chloromethyl)-1-methyl-1H-pyrazole (CAS 84547-64-8), carries a methyl group instead (MW 130.57) [1]. The gem-difluoro motif contributes approximately +50 Da in molecular weight and increases lipophilicity by an estimated 0.7–1.0 logP units versus the methyl analog (representative computed XLogP3 for analogous pyrazole pairs demonstrates this trend) [2]. Beyond lipophilicity, the 2,2-difluoroethyl group has been extensively characterized in medicinal and agrochemical chemistry as a bioisostere that enhances metabolic stability by blocking cytochrome P450-mediated oxidation at the terminal carbon, a degradation pathway accessible to simple alkyl groups [3]. This structural feature is conserved in multiple commercial SDHI fungicides (pydiflumetofen, fluxapyroxad) and in HPK1 inhibitor programs where difluoroethyl pyrazoles demonstrated improved pharmacokinetic profiles compared to their non-fluorinated counterparts [4].

Lipophilicity Metabolic stability Fluorine chemistry Drug design

C3-Reactive Handle: Chloromethyl vs. Methyl

The target compound incorporates a chloromethyl group (–CH₂Cl) at the C3 position, a versatile electrophilic handle for SN2 nucleophilic displacement with amines, thiols, alkoxides, and stabilized carbanions. In contrast, 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole (CAS 1171013-54-9, MW 146.14) bears an inert methyl group at the same position, precluding direct nucleophilic substitution chemistry . The chloromethyl moiety provides a reactivity gateway to 3-aminomethyl, 3-alkoxymethyl, 3-thiomethyl, and 3-cyanomethyl derivatives—functional groups that appear in numerous biologically active pyrazole-containing molecules [1]. Additionally, the chloromethyl group can be oxidized to the corresponding aldehyde or carboxylic acid, enabling access to the 1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylic acid series (CAS 1006486-39-0, MW 176.12), which are direct precursors to amide-linked SDHI fungicide candidates [2].

Synthetic building block Electrophilic substitution Late-stage functionalization

Vendor Purity and Analytical Characterization

The target compound is commercially available at a standardized purity of 97% (Bidepharm, batch-certified) with individual batch quality control documentation including NMR, HPLC, and GC analyses . By comparison, the 3-(chloromethyl)-1-methyl-1H-pyrazole analog (CAS 84547-64-8) is commonly supplied at 95% purity (AKSci, Fluorochem) , and 3-(chloromethyl)-1H-pyrazole (CAS 23784-89-6) is also typically offered at 95% minimum purity . The 2-percentage-point purity differential (97% vs. 95%) translates to a reduction in unspecified impurity burden from ≤5% to ≤3%, which can be significant in medicinal chemistry campaigns where trace impurities may confound biological assay results [1]. Furthermore, the availability of multi-technique characterization (NMR, HPLC, GC) from at least one major vendor provides procurement confidence that is not uniformly documented for positional isomer counterparts.

Quality control Purity specification Analytical characterization Procurement

Key Application Scenarios


SDHI Fungicide Precursor Synthesis

The chloromethyl group at C3 can be oxidized to the corresponding carboxylic acid (CAS 1006486-39-0), which serves as the direct precursor for amide bond formation with elaborate amine fragments to yield SDHI fungicide candidates bearing the 1-(2,2-difluoroethyl) pharmacophore . This 2-step sequence (oxidation → amide coupling) provides access to compounds in the same structural class as pydiflumetofen and fluxapyroxad, with the difluoroethyl group pre-installed to ensure metabolic stability [1].

Late-Stage Diversification for Kinase Inhibitor SAR

The reactive chloromethyl handle enables rapid parallel synthesis of 3-aminomethyl, 3-alkoxymethyl, and 3-thiomethyl derivatives through SN2 chemistry with diverse nucleophiles . This strategy aligns with the late-stage functionalization approach recently described for HPK1 inhibitor programs, where N1-difluoroethyl pyrazoles demonstrated improved selectivity, metabolic stability in human liver microsomes, and in vivo pharmacodynamic responses in murine models [1].

Conformational Restriction Studies

The 3-(chloromethyl) substitution pattern places the reactive side chain adjacent to the imine-type nitrogen (N2) of the pyrazole, creating a distinct spatial vector for substituent attachment compared to the 4- or 5-isomers . This regiochemical precision is essential for medicinal chemists exploring conformation-activity relationships where the trajectory of the side chain relative to the pyrazole core determines target binding.

Procurement-Optimized Intermediate for Agrochemical Discovery

With batch-certified 97% purity and multi-technique analytical characterization (NMR, HPLC, GC) available from commercial vendors , this building block supports reproducible multi-gram synthesis campaigns in agrochemical discovery settings where lot-to-lot consistency and documented impurity profiles are critical for patent-enabling biological data generation.

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